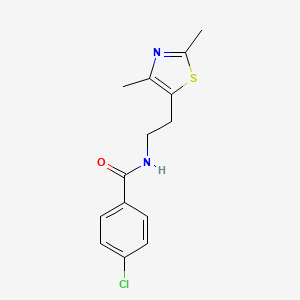

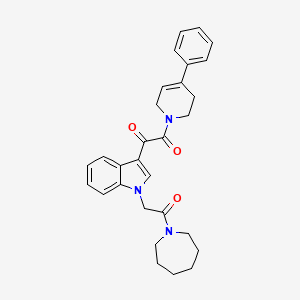

4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as CA-074, and it has been found to have a variety of biochemical and physiological effects on cells and tissues.

Scientific Research Applications

Synthesis and Biological Activity

Cytotoxic Activity in Cancer Research 4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide and its derivatives have been studied for their cytotoxic activity against cancer cell lines. Particularly, certain sulfonamide derivatives synthesized using 2-chloro-N-(4-sulfamoylphenyl)acetamides as key intermediates exhibited significant anticancer activity. One compound, in particular, demonstrated potent efficacy against breast cancer cell lines, with a notable IC50 value compared to the reference drug 5-fluorouracil (Ghorab et al., 2015).

Carbonic Anhydrase Inhibition for Therapeutic Applications The compound has been used to synthesize novel acridine sulfonamide compounds, which were evaluated as inhibitors of carbonic anhydrase isoenzymes. These compounds showed high affinity and inhibition potency, particularly for the cytosolic isoforms hCA II and VII. The inhibition of these enzymes is crucial for managing conditions such as glaucoma, edema, and certain neurological disorders (Ulus et al., 2013).

Antimicrobial and Antifungal Properties Studies on the synthesis, characterization, and antimicrobial activities of N-substituted sulfanilamide derivatives, including 4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide, have shown that these compounds possess notable antibacterial and antifungal properties. This highlights their potential use in developing new antimicrobial agents (Lahtinen et al., 2014).

Structural and Chemical Analysis

Sulfonamide Inhibitors of Carbonic Anhydrases The compound has been part of studies focusing on new aromatic sulfonamide inhibitors of carbonic anhydrase isoenzymes. These inhibitors have shown different activities for the isoenzymes studied, indicating their potential in treating diseases where carbonic anhydrase activity plays a part (Supuran et al., 2013).

Synthesis and Antimicrobial Activity of Bisimidyl Sulfonamido Ketones The compound's derivatives have been designed, synthesized, and evaluated for their antimicrobial activity. The presence of biologically active segments like β-lactam, cyclic imide, and sulfonamido group in these derivatives signifies their potential in therapeutic applications (Fadel & Al-Azzawi, 2021).

properties

IUPAC Name |

4-[(2-chloroacetyl)amino]-N-(3-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c16-9-14(20)18-11-6-4-10(5-7-11)15(21)19-12-2-1-3-13(8-12)24(17,22)23/h1-8H,9H2,(H,18,20)(H,19,21)(H2,17,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYFIWJMUSLKJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzo[g][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2400693.png)

![1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2400696.png)

![1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2400708.png)

![N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide](/img/structure/B2400710.png)

![2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone](/img/structure/B2400711.png)